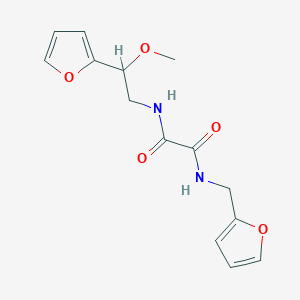

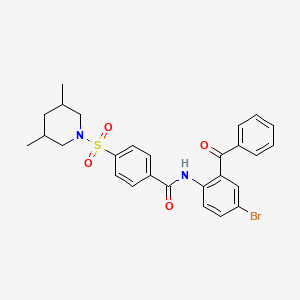

N1-(2-(呋喃-2-基)-2-甲氧基乙基)-N2-(呋喃-2-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan compounds are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one oxygen . They are key components in a wide range of chemical reactions and have been used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of furan compounds often involves the reaction of furfuryl alcohol with various reagents . For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid .Molecular Structure Analysis

The molecular structure of furan compounds typically includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, they can participate in imine-imine rearrangement initiated by potassium hydride .Physical and Chemical Properties Analysis

The physical and chemical properties of furan compounds depend on their specific structures. Generally, they are clear, colorless liquids when pure, but they can become yellow-colored upon prolonged standing .科学研究应用

催化活性增强

N,N'-双(呋喃-2-基甲基)草酰胺(BFMO)增强了铜催化的苯胺和环状二级胺的N-芳基化反应的催化活性。它允许在低温下耦合各种(杂)芳基溴化物与各种(杂)芳基胺和环状二级胺,表现出高效率和选择性 (Bhunia, Kumar, & Ma, 2017)。

合成方法学

从3-(2-硝基芳基)环氧烷-2-羧酰胺中开发了一种新的一锅合成方法,用于制备N1-(2-羧基芳基)-N2-(芳基或H)草酰胺,为蒽酰胺衍生物和草酰胺提供了新的配方。该方法操作简单,产率高 (Mamedov et al., 2016)。

潜在的前药应用

相关分子中的5-硝基呋喃-2-基甲基基团已被研究作为一种生物还原活化的前药系统。这项研究突显了在缺氧固体肿瘤中选择性释放治疗药物的可能性 (Berry, Watson, Whish, & Threadgill, 1997)。

信息素化合物合成

在动物研究中,合成了一种类似于N1-(2-(呋喃-2-基)-2-甲氧基乙基)-N2-(呋喃-2-基甲基)草酰胺的分子,并评估了其在控制猪发情方面的有效性。这项研究突显了这类化合物在动物繁殖效率中的潜在应用 (박창식等,2009)。

抗癌药物开发

具有结构相似性的N-(呋喃-2-基甲基)-1H-吲哚-3-羧酰胺衍生物已被探索作为靶向表皮生长因子受体(EGFR)的抗癌药物。该类别中的某些化合物对特定癌细胞系表现出强大的抗癌活性,突显了它们作为靶向抗癌药物的潜力 (Lan et al., 2017)。

作用机制

Mode of Action

It is known that furan derivatives can interact with various biological targets, leading to changes in cellular processes . More detailed studies are required to elucidate the specific interactions of this compound with its targets .

Biochemical Pathways

Furan derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .

安全和危害

未来方向

属性

IUPAC Name |

N'-[2-(furan-2-yl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-19-12(11-5-3-7-21-11)9-16-14(18)13(17)15-8-10-4-2-6-20-10/h2-7,12H,8-9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJTXTGSSIHHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

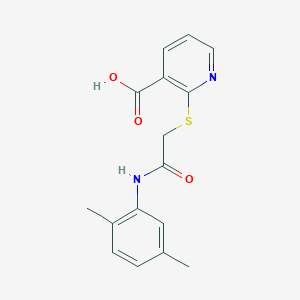

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide](/img/structure/B2418667.png)

![2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2418669.png)

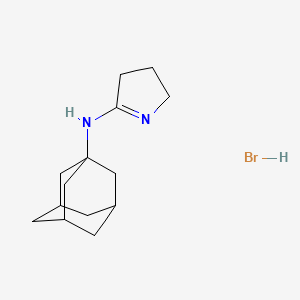

![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)

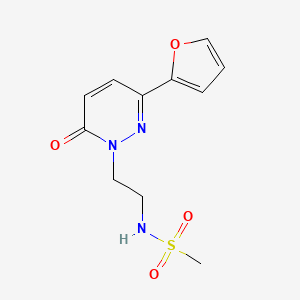

![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)